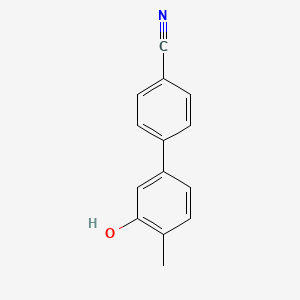
5-(2-Formylphenyl)-3-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Formylphenyl)-3-methylphenol, also known as 2-formyl-3-methylphenol, is an aromatic phenol compound found in a variety of natural products. It has been used in a variety of scientific research applications and is known for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
5-(2-Formylphenyl)-3-methylphenol has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 5-(2-Formylphenyl)-3-methylphenol, 95%ethylbenzaldehyde and 5-(2-Formylphenyl)-3-methylphenol, 95%ethylbenzoic acid. It has also been used in the synthesis of polymers and other materials. Additionally, it has been used in the synthesis of pharmaceuticals, such as antifungal agents and antibiotics.
Mecanismo De Acción
The mechanism of action of 5-(2-Formylphenyl)-3-methylphenol is not yet fully understood. However, it is known that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the biosynthesis of prostaglandins, which are involved in inflammation and pain. Inhibition of COX-2 by 5-(2-Formylphenyl)-3-methylphenol is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
The effects of 5-(2-Formylphenyl)-3-methylphenol on biochemical and physiological processes are not yet fully understood. However, it is known that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 by 5-(2-Formylphenyl)-3-methylphenol is thought to reduce inflammation and pain. Additionally, the compound has been shown to have antimicrobial activity, and it has been used in the synthesis of pharmaceuticals, such as antifungal agents and antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(2-Formylphenyl)-3-methylphenol in laboratory experiments has several advantages. The compound is relatively easy to synthesize, and it is available in a 95% pure form. Additionally, the compound is relatively stable and can be stored for long periods of time. However, the compound is also toxic, and it should be handled with caution.
Direcciones Futuras
There are a number of potential future directions for 5-(2-Formylphenyl)-3-methylphenol. Further research into the biochemical and physiological effects of the compound could lead to new applications in medicine and drug development. Additionally, further research into the synthesis of the compound could lead to improved yields and more cost-effective production methods. Finally, further research into the mechanism of action of the compound could lead to the development of new inhibitors of COX-2 and other enzymes.
Métodos De Síntesis
The synthesis of 5-(2-Formylphenyl)-3-methylphenol can be achieved through several different methods. One such method is the catalytic hydrogenation of 5-(2-Formylphenyl)-3-methylphenol, 95%ethylbenzaldehyde. This method involves the use of a palladium-on-carbon catalyst in a solvent such as methanol. The reaction produces 5-(2-Formylphenyl)-3-methylphenol in a 95% yield. Other methods for the synthesis of this compound include the use of a Friedel-Crafts alkylation reaction with benzaldehyde and the use of a Grignard reaction with formaldehyde.
Propiedades
IUPAC Name |
2-(3-hydroxy-5-methylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-6-12(8-13(16)7-10)14-5-3-2-4-11(14)9-15/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNBDFLOSCIICZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683700 |
Source


|
| Record name | 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261945-60-1 |
Source


|
| Record name | 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














